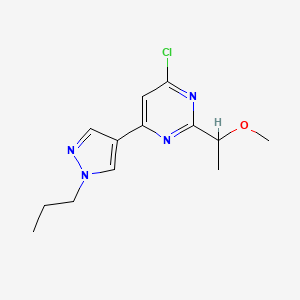
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Substitution reactions: Introducing the methoxyethyl and propyl-pyrazolyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-ethoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-imidazol-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H17ClN4O |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxyethyl)-6-(1-propylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H17ClN4O/c1-4-5-18-8-10(7-15-18)11-6-12(14)17-13(16-11)9(2)19-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YGTWTUWLJADJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















